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Compound of Interest

Compound Name:
3-Ethoxy-4-hydroxy-5-

nitrobenzaldehyde

Cat. No.: B064345 Get Quote

An In-depth Technical Guide to 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde for Advanced

Research

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, a

pivotal intermediate in contemporary organic and medicinal chemistry. We will move beyond a

simple recitation of facts to a nuanced discussion of its chemical personality, reactivity, and

practical applications, grounded in established scientific principles.

Molecular Identity and Physicochemical Properties
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is a polysubstituted aromatic aldehyde. Its

structure is characterized by a benzene ring bearing an aldehyde (-CHO), a hydroxyl (-OH), an

ethoxy (-OC₂H₅), and a nitro (-NO₂) group. This unique arrangement of functional groups

dictates its chemical behavior and utility.
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Identifier Value

IUPAC Name 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde[1]

CAS Number 178686-24-3[1]

Molecular Formula C₉H₉NO₅[1]

Molecular Weight 211.17 g/mol [1]

InChI
InChI=1S/C9H9NO5/c1-2-15-8-4-6(5-11)3-

7(9(8)12)10(13)14/h3-5,12H,2H2,1H3[1]

SMILES CCOC1=CC(=CC(=C1O)[O-])C=O[1]

Physicochemical Data
While comprehensive experimental data for this specific molecule is not extensively published,

its properties can be reliably inferred from its structure and comparison to analogous

compounds.
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Property Value/Description Rationale

Appearance Likely a yellow crystalline solid.
The nitro group and extended

conjugation often impart color.

Solubility

Sparingly soluble in water;

soluble in common organic

solvents like DMSO, acetone,

ethyl acetate, and

dichloromethane.[2]

The polar functional groups

allow for some aqueous

solubility, but the aromatic ring

and ethoxy group favor organic

solvents.

Melting Point

Not definitively reported, but

expected to be significantly

higher than its precursor,

ethylvanillin (74-77 °C), due to

increased polarity and

potential for intermolecular

interactions from the nitro

group.[3]

Boiling Point

High; likely to decompose

before boiling at atmospheric

pressure.

Aromatic compounds with

multiple polar functional

groups tend to have high

boiling points.

Spectroscopic and Structural Elucidation
Confirming the identity and purity of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde relies on a

combination of spectroscopic techniques.[4]
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Technique Expected Observations

¹H NMR

Aldehyde Proton (-CHO): A singlet significantly

downfield, around δ 9.8-10.0 ppm, due to the

strong deshielding effect of the carbonyl group.

[4] Aromatic Protons: Two singlets in the

aromatic region, with their precise shifts

determined by the cumulative electronic effects

of the four substituents. Phenolic Proton (-OH):

A broad singlet, the chemical shift of which is

dependent on solvent and concentration. Ethoxy

Group (-OCH₂CH₃): A characteristic quartet for

the methylene (-OCH₂-) protons and a triplet for

the methyl (-CH₃) protons, arising from spin-spin

coupling.[4]

¹³C NMR

Carbonyl Carbon (-CHO): A signal in the highly

deshielded region, typically >190 ppm. Aromatic

Carbons: Six distinct signals, with carbons

attached to oxygen appearing downfield. The

carbon bearing the nitro group will also be

significantly deshielded. Ethoxy Carbons: Two

signals in the aliphatic region.

Infrared (IR)

O-H Stretch: A broad band around 3200-3500

cm⁻¹. C-H Stretch (aromatic): Peaks just above

3000 cm⁻¹. C-H Stretch (aldehyde): Two weak

bands around 2850 and 2750 cm⁻¹. C=O

Stretch (aldehyde): A strong, sharp peak around

1680-1700 cm⁻¹. N-O Stretch (nitro): Two strong

bands around 1520-1560 cm⁻¹ (asymmetric)

and 1345-1385 cm⁻¹ (symmetric). C=C Stretch

(aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Molecular Ion (M⁺): A peak corresponding to the

molecular weight of 211.17. High-resolution

mass spectrometry would confirm the elemental

composition of C₉H₉NO₅.[1]
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Synthesis and Reaction Chemistry
3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is a product of electrophilic aromatic substitution,

serving as a versatile precursor for more complex molecules.[4]

Synthesis via Nitration of Ethylvanillin
The primary route to this compound is the nitration of 3-ethoxy-4-hydroxybenzaldehyde

(ethylvanillin). This reaction is a classic example of electrophilic aromatic substitution where the

hydroxyl and ethoxy groups direct the incoming electrophile (the nitronium ion, NO₂⁺).

3-Ethoxy-4-hydroxybenzaldehyde
(Ethylvanillin)

Nitration Reaction
(5-10°C)

Fuming Nitric Acid
Dichloromethane

3-Ethoxy-4-hydroxy-5-
nitrobenzaldehyde

Electrophilic Aromatic
Substitution

Click to download full resolution via product page

Caption: Synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.

Experimental Protocol: Synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde[5]

Rationale: This protocol utilizes fuming nitric acid as the source of the nitronium ion

electrophile. Dichloromethane is an inert solvent, and the low reaction temperature is critical

to control the exothermic reaction and prevent over-nitration or side product formation.[4]

Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and

a thermometer, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) in dichloromethane.

Cooling: Cool the solution to between 5°C and 10°C using an ice-water bath.[4]

Addition of Nitrating Agent: Add fuming nitric acid (approximately 1.1 equivalents) dropwise

via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
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Reaction: After the addition is complete, stir the mixture at a lower temperature, around 3°C,

for an additional 30 minutes to ensure the reaction goes to completion.[4][5]

Workup: The resulting solid product is collected by filtration, washed with cold

dichloromethane and water to remove residual acid and unreacted starting material, and

then dried under vacuum.

Key Reactions and Mechanisms
The reactivity of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde is governed by its functional

groups. The aldehyde is susceptible to oxidation and nucleophilic addition, while the aromatic

ring can undergo further substitutions or modifications of its existing groups.[4]

A. Oxidation of the Aldehyde

The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing

agents like potassium permanganate or chromic acid, yielding 3-ethoxy-4-hydroxy-5-

nitrobenzoic acid. This transformation is a fundamental step in modifying the electronic and

steric properties of the molecule for further synthesis.[4]

B. Cleavage of the Ethoxy Group (Dealkylation)

A significant transformation is the cleavage of the ethoxy ether to yield the corresponding

catechol derivative, 3,4-dihydroxy-5-nitrobenzaldehyde.[4] This reaction is crucial for

synthesizing compounds like Entacapone, a COMT inhibitor.[5] A patented method utilizes a

robust Lewis acid system.[6]

Step 1: Lewis Acid Activation Step 2: Nucleophilic Attack Step 3: Product Formation

Ether Oxygen ZnCl₂ (Lewis Acid)Coordination Cl⁻ (from HCl) Activated Ether

Catechol Product

Ethyl ChlorideSN2 Attack on Ethyl Group

Click to download full resolution via product page
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Caption: Proposed mechanism for ethoxy group cleavage.

Experimental Protocol: Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde[5][6]

Rationale: This protocol employs zinc chloride as a Lewis acid to activate the ethoxy group,

making it a better leaving group. Hydrochloric acid provides the nucleophile (Cl⁻) and

maintains an acidic environment. The high temperature provides the necessary activation

energy for the ether cleavage.

Mixing Reagents: Combine 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (1 part by weight),

zinc chloride (3 parts by weight), and 37% hydrochloric acid (0.75 parts by weight) in a

suitable reaction vessel.[5]

Heating: Heat the stirred mixture to 90°C and maintain this temperature for approximately 17

hours.[5][6]

Precipitation: After the reaction period, dilute the mixture with water and cool it to 3°C to

precipitate the crude product.

Isolation and Purification: Filter the solid product, wash with cold water, and dry under

vacuum.[5] Further purification can be achieved by recrystallization from a solvent like

toluene with activated carbon to remove colored impurities.[6]

C. Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for building molecular complexity. It readily participates in

condensation reactions, such as the Knoevenagel condensation with active methylene

compounds or the Knorr synthesis, to form a wide array of heterocyclic structures like

chalcones and azoles.[4]

Applications in Research and Drug Development
The unique substitution pattern of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde makes it a

valuable building block:

Pharmaceutical Scaffolds: It serves as a key intermediate in the synthesis of

pharmaceutically active compounds. The ability to dealkylate the ethoxy group to a catechol
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and reduce the nitro group to an amine provides two handles for further functionalization.[4]

[5]

Enzyme Inhibitors and Prodrugs: The nitro-catechol structure is a known pharmacophore.

The nitro group can be readily reduced to an amine, making it a useful feature in the design

of prodrugs or compounds that target specific enzymes.[4]

Advanced Materials: It is used in the development of novel dyes and as a ligand for creating

metal-organic frameworks (MOFs), leveraging the coordinating ability of its hydroxyl and

aldehyde groups.[4]

Safety and Handling
As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

Personal Protective Equipment (PPE): Always wear appropriate protective equipment,

including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab

coat.[7][8]

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid all personal contact. Do not eat, drink, or smoke when

handling.[7]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away

from incompatible materials.[8]

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the

upper and lower eyelids. Seek immediate medical attention.[7][8]

Skin: Wash off immediately with soap and plenty of water while removing all contaminated

clothing. Seek medical attention if irritation occurs.[7][8]

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]

Ingestion: Do NOT induce vomiting. Give a glass of water. Contact a poison control center

or doctor.[7]
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Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[8]
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[https://www.benchchem.com/product/b064345#3-ethoxy-4-hydroxy-5-nitrobenzaldehyde-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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